Cas no 2097968-38-0 (4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid)

4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked to a methylsulfonyl-substituted pyrrolidine moiety via an ether bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methylsulfonyl group enhances metabolic stability, while the pyrrolidine ring contributes to conformational flexibility, potentially improving binding affinity in target interactions. The carboxylic acid functionality allows for further derivatization, facilitating its use in drug discovery and material science. Its well-defined synthetic pathway ensures consistent purity, making it suitable for applications requiring precise molecular architecture. This compound is particularly relevant in the development of kinase inhibitors and bioactive probes.
4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid structure
2097968-38-0 structure
Product name:4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
CAS No:2097968-38-0
MF:C12H15NO5S
MW:285.316202402115
CID:5724129
PubChem ID:91812342

4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • F2158-1997
    • 2097968-38-0
    • 4-(1-methylsulfonylpyrrolidin-3-yl)oxybenzoic acid
    • 4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
    • AKOS026718351
    • 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
    • Inchi: 1S/C12H15NO5S/c1-19(16,17)13-7-6-11(8-13)18-10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15)
    • InChI Key: VDHPLTDDFJRZAD-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C1)OC1C=CC(C(=O)O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 285.06709375g/mol
  • Monoisotopic Mass: 285.06709375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 92.3Ų

4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M237411-500mg
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0
500mg
$ 435.00 2022-06-04
Life Chemicals
F2158-1997-0.25g
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2158-1997-0.5g
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2158-1997-10g
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2158-1997-5g
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0 95%+
5g
$1398.0 2023-09-06
TRC
M237411-100mg
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0
100mg
$ 115.00 2022-06-04
TRC
M237411-1g
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0
1g
$ 660.00 2022-06-04
Life Chemicals
F2158-1997-2.5g
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0 95%+
2.5g
$932.0 2023-09-06
Life Chemicals
F2158-1997-1g
4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid
2097968-38-0 95%+
1g
$466.0 2023-09-06

Additional information on 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid

Recent Advances in the Study of 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid (CAS: 2097968-38-0)

The compound 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid (CAS: 2097968-38-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and potential clinical applications, based on recent peer-reviewed studies and industry reports.

Recent studies have highlighted the role of 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid as a key intermediate in the synthesis of novel small-molecule inhibitors targeting specific enzymatic pathways. Its unique structural features, including the methylsulfonyl group and the benzoic acid moiety, contribute to its ability to interact with biological targets with high affinity and selectivity. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mechanisms, revealing promising interactions with proteins involved in inflammatory and oncogenic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated potent inhibitory activity against a range of kinases, including those implicated in cancer progression. The study reported an IC50 value in the nanomolar range, suggesting its potential as a lead compound for further drug development. Additionally, in vitro assays confirmed its ability to modulate cellular signaling pathways, reducing proliferation in cancer cell lines while exhibiting minimal cytotoxicity in normal cells.

Another significant development involves the optimization of the synthetic route for 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid, as detailed in a recent Organic Process Research & Development article. The improved synthesis protocol enhances yield and purity, addressing previous challenges related to scalability. This advancement is critical for facilitating large-scale production and further preclinical evaluation.

Looking ahead, ongoing research is exploring the compound's potential in combination therapies and its pharmacokinetic properties. Preliminary animal studies have shown favorable bioavailability and tissue distribution, though further investigations are needed to assess its safety profile and efficacy in vivo. The compound's versatility and promising biological activity position it as a candidate for multiple therapeutic areas, including oncology and autoimmune diseases.

In conclusion, 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)benzoic acid (CAS: 2097968-38-0) represents a compelling area of research in chemical biology. Its dual role as a synthetic intermediate and a bioactive molecule underscores its value in drug discovery. Continued exploration of its mechanisms and applications will likely yield further insights, paving the way for its transition into clinical trials.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.